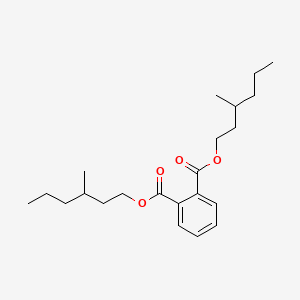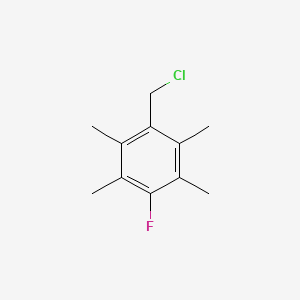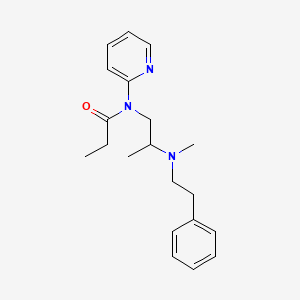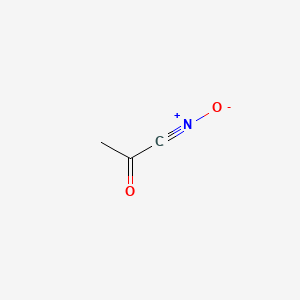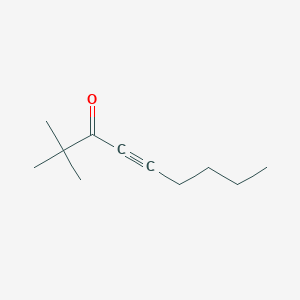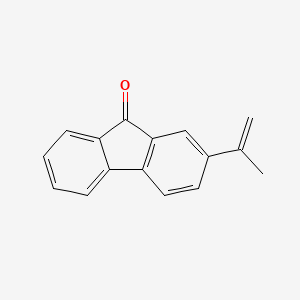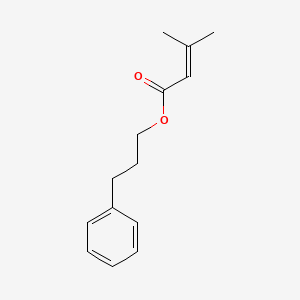
1,3,5-Tris(2-ethoxyethyl)-1,3,5-triazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(2-ethoxyethyl)-1,3,5-triazinane is a chemical compound with the molecular formula C15H33N3O3 It belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(2-ethoxyethyl)-1,3,5-triazinane typically involves the reaction of triazine derivatives with ethoxyethyl groups. One common method is the reaction of cyanuric chloride with 2-ethoxyethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris(2-ethoxyethyl)-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler triazine derivatives.
Substitution: The ethoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazines.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(2-ethoxyethyl)-1,3,5-triazinane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(2-ethoxyethyl)-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with similar structural features.
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane: A related compound with hydroxyethyl groups instead of ethoxyethyl groups.
1,3,5-Tris(2-methoxyethyl)-1,3,5-triazinane: Another similar compound with methoxyethyl groups.
Uniqueness
1,3,5-Tris(2-ethoxyethyl)-1,3,5-triazinane is unique due to its specific ethoxyethyl substituents, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other triazine derivatives.
Eigenschaften
CAS-Nummer |
52183-63-8 |
|---|---|
Molekularformel |
C15H33N3O3 |
Molekulargewicht |
303.44 g/mol |
IUPAC-Name |
1,3,5-tris(2-ethoxyethyl)-1,3,5-triazinane |
InChI |
InChI=1S/C15H33N3O3/c1-4-19-10-7-16-13-17(8-11-20-5-2)15-18(14-16)9-12-21-6-3/h4-15H2,1-3H3 |
InChI-Schlüssel |
XJRFAICGHJCMHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCN1CN(CN(C1)CCOCC)CCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




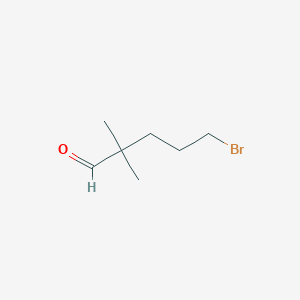

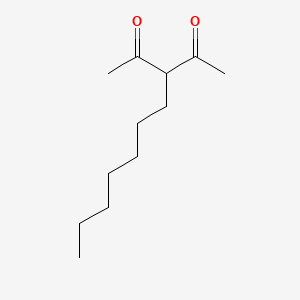
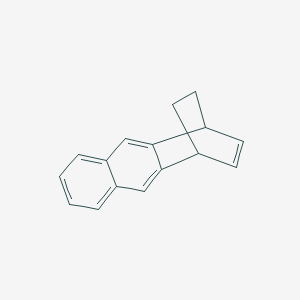
![2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid](/img/structure/B14637297.png)
